6-Chloro-1-isocyanatonaphthalene
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Overview
Description
6-Chloro-1-isocyanatonaphthalene is an organic compound with the molecular formula C11H6ClNO. It is a derivative of naphthalene, where a chlorine atom is substituted at the sixth position and an isocyanate group is attached to the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isocyanatonaphthalene typically involves the chlorination of 1-isocyanatonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Alcohols or amines in the presence of a catalyst.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 6-substituted naphthalene derivatives.
Addition: Formation of urethanes or ureas.
Oxidation/Reduction: Formation of various oxidized or reduced naphthalene derivatives.
Scientific Research Applications
6-Chloro-1-isocyanatonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 6-Chloro-1-isocyanatonaphthalene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity allows it to modify biological targets, potentially inhibiting enzyme activity or altering protein function. The chlorine atom can also participate in further chemical modifications, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
1-Isocyanatonaphthalene: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
6-Chloro-1-iodonaphthalene: Contains an iodine atom instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
6-Chloro-1-isocyanatonaphthalene is unique due to the presence of both a chlorine atom and an isocyanate group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H6ClNO |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
6-chloro-1-isocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNO/c12-9-4-5-10-8(6-9)2-1-3-11(10)13-7-14/h1-6H |
InChI Key |
GITMNCNLKFTFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)N=C=O |
Origin of Product |
United States |
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